EINECS 293-838-3 EINECS 293-838-3
Brand Name: Vulcanchem
CAS No.: 91471-08-8
VCID: VC14397777
InChI: InChI=1S/C13H16O4/c1-15-12-8-10(9-14)5-6-11(12)17-13-4-2-3-7-16-13/h5-6,8-9,13H,2-4,7H2,1H3
SMILES:
Molecular Formula: C13H16O4
Molecular Weight: 236.26 g/mol

EINECS 293-838-3

CAS No.: 91471-08-8

Cat. No.: VC14397777

Molecular Formula: C13H16O4

Molecular Weight: 236.26 g/mol

* For research use only. Not for human or veterinary use.

EINECS 293-838-3 - 91471-08-8

Specification

CAS No. 91471-08-8
Molecular Formula C13H16O4
Molecular Weight 236.26 g/mol
IUPAC Name 3-methoxy-4-(oxan-2-yloxy)benzaldehyde
Standard InChI InChI=1S/C13H16O4/c1-15-12-8-10(9-14)5-6-11(12)17-13-4-2-3-7-16-13/h5-6,8-9,13H,2-4,7H2,1H3
Standard InChI Key LLTXNXRCBBBYKB-UHFFFAOYSA-N
Canonical SMILES COC1=C(C=CC(=C1)C=O)OC2CCCCO2

Introduction

Chemical Identification and Regulatory Context

EINECS Classification

EINECS 293-838-3 falls under the European INventory of Existing Commercial chemical Substances (EINECS), which catalogs substances commercially available in the EU before September 1981 . EINECS listings are critical for regulatory compliance under REACH (Registration, Evaluation, Authorization, and Restriction of Chemicals), as they define phase-in substances requiring registration .

Synonyms and Identifiers

The compound is associated with multiple synonyms and identifiers, though discrepancies exist across sources:

PropertyValueSource
IUPAC Name4-methoxy-3-[(tetrahydro-2H-pyran-2-yl)oxy]benzaldehyde
CAS Number91471-08-8 (listed in ) / 106852-87-3 (listed in )
Molecular FormulaC₁₃H₁₆O₄
Molecular Weight236.26 g/mol
EINECS Number293-838-3

Note: The conflicting CAS numbers (91471-08-8 vs. 106852-87-3) suggest potential errors in database entries or differences in stereochemical configurations. Verification via authoritative databases like the European Chemicals Agency (ECHA) is recommended for industrial use.

Molecular Structure and Physicochemical Properties

Structural Features

The compound consists of a benzaldehyde backbone substituted with:

  • A methoxy group (-OCH₃) at the 3-position.

  • A tetrahydro-2H-pyran-2-yloxy group at the 4-position.

The tetrahydropyran (THP) ring is a six-membered ether with one oxygen atom, commonly employed as a protecting group for hydroxyl functionalities in organic synthesis .

PropertyValueMethod
Hydrogen Bond Donors0PubChem
Hydrogen Bond Acceptors4PubChem
Rotatable Bond Count4PubChem
Topological Polar Surface Area49.8 ŲPubChem

The low hydrogen bond donor count and moderate polarity suggest solubility in organic solvents like dichloromethane or tetrahydrofuran.

Synthetic Applications and Industrial Relevance

Role in Organic Synthesis

The THP group in EINECS 293-838-3 serves as a protecting group for phenolic hydroxyl groups during multi-step syntheses. For example:

  • Protection: The THP ether shields reactive -OH groups from undesired reactions under acidic or basic conditions .

  • Deprotection: Mild acidic hydrolysis (e.g., with HCl) regenerates the free hydroxyl group post-synthesis .

Discrepancies and Data Gaps

CAS Number Inconsistencies

The dual CAS numbers (91471-08-8 and 106852-87-3) associated with EINECS 293-838-3 highlight database errors or stereochemical variations. Resolving this requires cross-referencing with:

  • ECHA Substance Infocard: For official regulatory data.

  • PubChem: To validate molecular descriptors .

Research Opportunities

Further studies should explore:

  • Synthetic pathways: Optimizing yields and purity.

  • Biological activity: Screening for pharmacological potential.

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